4-[4-(Thiadiazol-5-ylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Description
4-[4-(Thiadiazol-5-ylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a heterocyclic compound that contains a thiadiazole ring, a piperazine ring, and a thienopyrimidine core. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
4-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6S2/c1-6-20-13-11(1)12(14-9-15-13)19-4-2-18(3-5-19)8-10-7-16-17-21-10/h1,6-7,9H,2-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUCETAGQWVQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=NS2)C3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Thiadiazol-5-ylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves the reaction of a thiadiazole derivative with a piperazine derivative, followed by cyclization with a thienopyrimidine precursor. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions often occur in polar solvents like DMF or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[4-(Thiadiazol-5-ylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-[4-(Thiadiazol-5-ylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation. The compound can also modulate signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Thieno[2,3-d]pyrimidine Derivatives: Compounds with this core structure are known for their anticancer and antimicrobial properties.
Piperazine Derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities
Uniqueness: 4-[4-(Thiadiazol-5-ylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is unique due to the combination of its three distinct heterocyclic rings, which confer a broad spectrum of biological activities and potential therapeutic applications .
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